Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide
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Overview
Description
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is an organolithium compound characterized by the presence of a lithium atom bonded to a phenyl group substituted with an oxo-lambda~4~-sulfanylidene amino group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide typically involves the lithiation of a suitable precursor. One common method is the reaction of 4-[(oxo-lambda~4~-sulfanylidene)amino]phenylmethane with an organolithium reagent such as n-butyllithium in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in substrates.
Substitution Reactions: It can participate in both nucleophilic substitution (SN1 and SN2) and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of aprotic solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with halides would produce substituted aromatic compounds .
Scientific Research Applications
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a tool in the study of biological processes and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide involves the formation of a highly reactive carbon-lithium bond. This bond allows the compound to act as a strong nucleophile, attacking electrophilic centers in substrates. The lithium atom can also coordinate with other atoms or groups, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Lithium Phenylmethanide: Similar in structure but lacks the oxo-lambda~4~-sulfanylidene amino group.
Lithium Benzylamide: Contains an amide group instead of the oxo-lambda~4~-sulfanylidene amino group.
Uniqueness
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is unique due to the presence of the oxo-lambda~4~-sulfanylidene amino group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
114562-77-5 |
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Molecular Formula |
C7H6LiNOS |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
lithium;1-methanidyl-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H6NOS.Li/c1-6-2-4-7(5-3-6)8-10-9;/h2-5H,1H2;/q-1;+1 |
InChI Key |
SMQWYSSYUXJURM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C1=CC=C(C=C1)N=S=O |
Origin of Product |
United States |
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